(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
Overview
Description
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile typically involves the reaction of (S)-1-phenylethylamine with 4-amino-3-bromobenzonitrile. The reaction is carried out under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The process involves the following steps:
Preparation of (S)-1-phenylethylamine: This can be synthesized through the reduction of acetophenone using a chiral reducing agent.
Coupling Reaction: (S)-1-phenylethylamine is reacted with 4-amino-3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enantioselective synthesis methods are employed to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
Scientific Research Applications
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature
Mechanism of Action
The mechanism of action of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-3-(1-phenylethylamino)benzonitrile: The enantiomer of the compound, which may have different biological activities.
4-Amino-3-(1-phenylethylamino)benzonitrile: The racemic mixture containing both enantiomers.
Uniqueness
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile is unique due to its enantiomeric purity, which can result in higher selectivity and potency in biological applications compared to its racemic mixture .
Properties
IUPAC Name |
4-amino-3-[[(1S)-1-phenylethyl]amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIBJROTGPVNT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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